

Current and Emerging Treatment Protocols for Aluminum Phosphide Poisoning

Author: Smolecule Technical Support Team. Date: February 2026

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The table below summarizes the key approaches used in managing ALP poisoning, their rationales, and evidence levels.

Treatment Approach	Protocol / Agent	Mechanism of Action	Key Findings / Outcomes	Evidence Level
Gastrointestinal Decontamination	Coconut oil, Paraffin oil, Sodium Bicarbonate [1] [2] [3]	Oil inhibits phosphine release by forming a protective layer; bicarbonate neutralizes gastric acid [3].	Use of oil in decontamination improved patient outcomes by 4.62-fold in one study [2].	Clinical studies, surveys, case reports [1] [2] [4]
Antioxidant Therapy	N-acetylcysteine (NAC), Glutathione, Vitamin E, Magnesium Sulfate [1] [2] [4]	Counters oxidative stress from phosphine-induced free radicals, replenishes glutathione [1].	Used as an adjuvant therapy; survivors showed positive outcomes with antioxidant regimens [1] [4].	Retrospective studies, case reports [1] [4]

Treatment Approach	Protocol / Agent	Mechanism of Action	Key Findings / Outcomes	Evidence Level
Cardiovascular Support	Noradrenaline, Fluid Resuscitation [5] [2] [6]	Manages profound, refractory hypotension and shock [5] [6].	Noradrenaline is the most used vasopressor; some studies suggest hydroxyethyl starch may be better than crystalloids [2] [6].	Clinical guidelines, survey data [5] [2]
Metabolic Acidosis Management	Sodium Bicarbonate IV, Peritoneal Dialysis [1] [4] [6]	Corrects severe metabolic acidosis, a key prognostic factor [4].	Aggressive correction is critical for survival [4] [6].	Case reports, clinical reviews [1] [4]
Novel / Repurposed Antidotes	Sevelamer [7]	Binds to phosphine gas in the gut, preventing systemic absorption [7].	Reduced mortality (56% vs. 87% in controls), improved ejection fraction and blood pH [7].	Preliminary clinical trial (2025) [7]
Novel / Repurposed Antidotes	High-Dose Insulin [8]	Positively influences myocardial metabolism and provides inotropic support [8].	Multiple studies show significant improvement in survivability [8].	Systematic review of interventional studies (2024) [8]

Detailed Experimental Protocols

For researchers seeking to understand or replicate the key studies, here are the methodologies for two promising antidotal therapies.

Sevelamer Protocol

A 2025 single-blind trial demonstrated sevelamer's potential as a phosphine-binding agent [7].

- **Intervention Group:** Received standard care plus **sevelamer carbonate**.
- **Dosing:**
 - Initial Dose: **2.4 g** sevelamer carbonate.
 - Maintenance Dose: **800 mg** tablets every **8 hours**.
- **Outcomes Measured:** Mortality, ejection fraction (via echocardiography), arterial blood pH, and PO₂ [7].

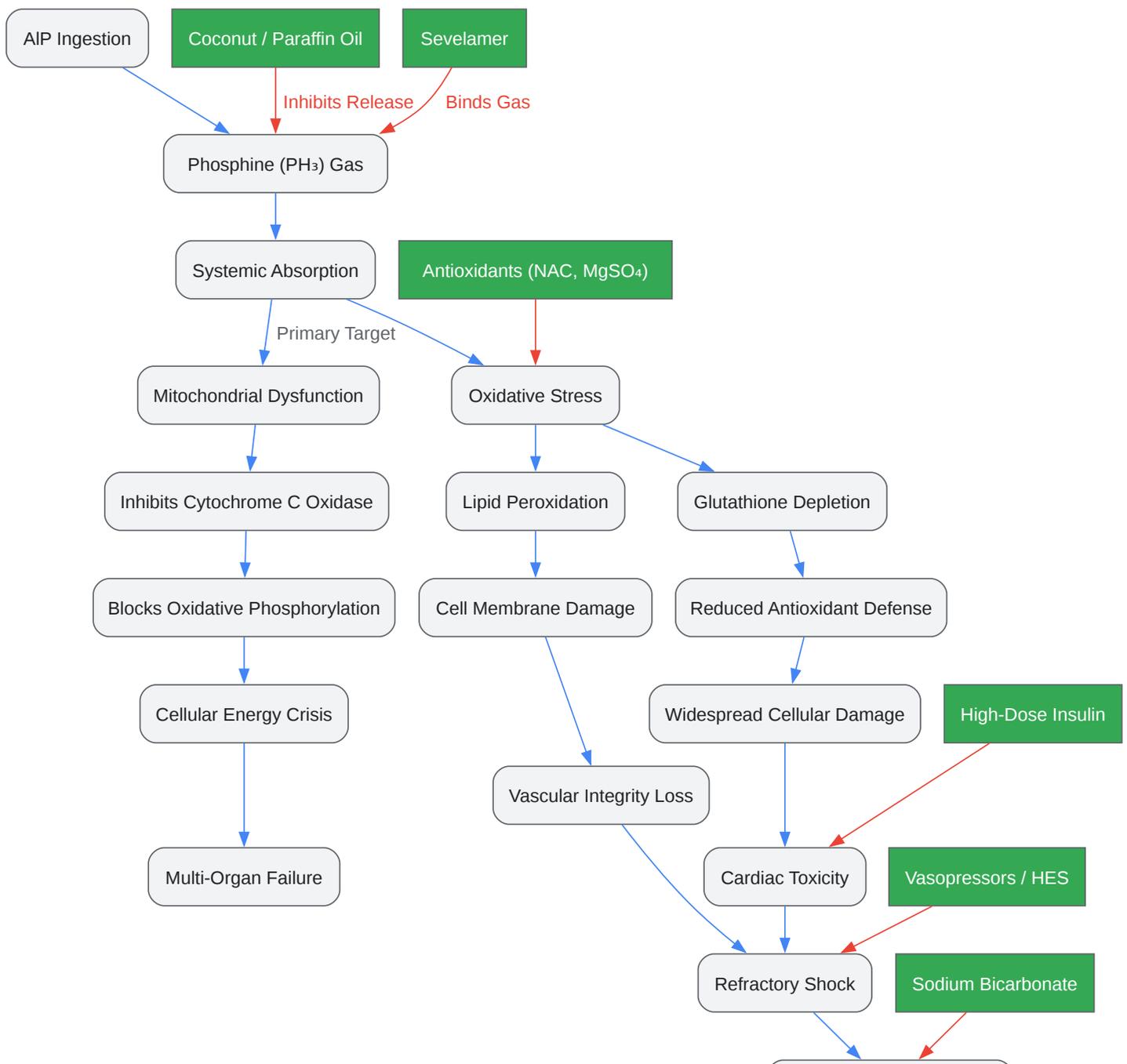
High-Dose Insulin (Euglycemic Insulin Therapy) Protocol

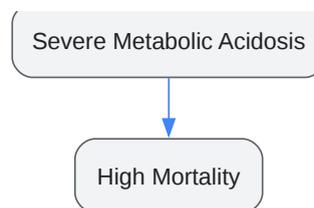
A 2024 systematic review concluded that insulin therapy reduces mortality in ALP poisoning [8].

- **Intervention:** Insulin administered as an adjunct to supportive care.
- **Dosing Regimen** (from a representative study):
 - Initial Bolus: **1 IU/kg**.
 - Maintenance Infusion: **0.2 to 0.5 IU/kg/hour**.
- **Co-administration:** A dextrose infusion (e.g., 25-50%) is mandatory to maintain euglycemia and prevent hypoglycemia [8].
- **Monitoring:** Blood glucose and potassium levels must be monitored closely [8].

Mechanism of Toxicity and Therapeutic Targets

The following diagram illustrates the multi-targeted pathophysiology of ALP poisoning and how various treatments intervene.





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Key Takeaways for Researchers

- **A Multi-Pronged Approach is Essential:** Given the complex pathophysiology, successful management relies on combining early decontamination, aggressive supportive care, and adjuvant therapies [1] [5] [6].
- **The Antidote Search is Promising:** While still experimental, **sevelamer** and **high-dose insulin** represent the most promising, evidence-backed antidotal therapies to emerge in recent years, showing significant mortality reduction in clinical studies [7] [8].
- **Regional Practices Vary:** Surveys show significant variation in clinical practice, highlighting the lack of a unified global protocol and the need for more high-quality randomized controlled trials (RCTs) [2] [6].

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